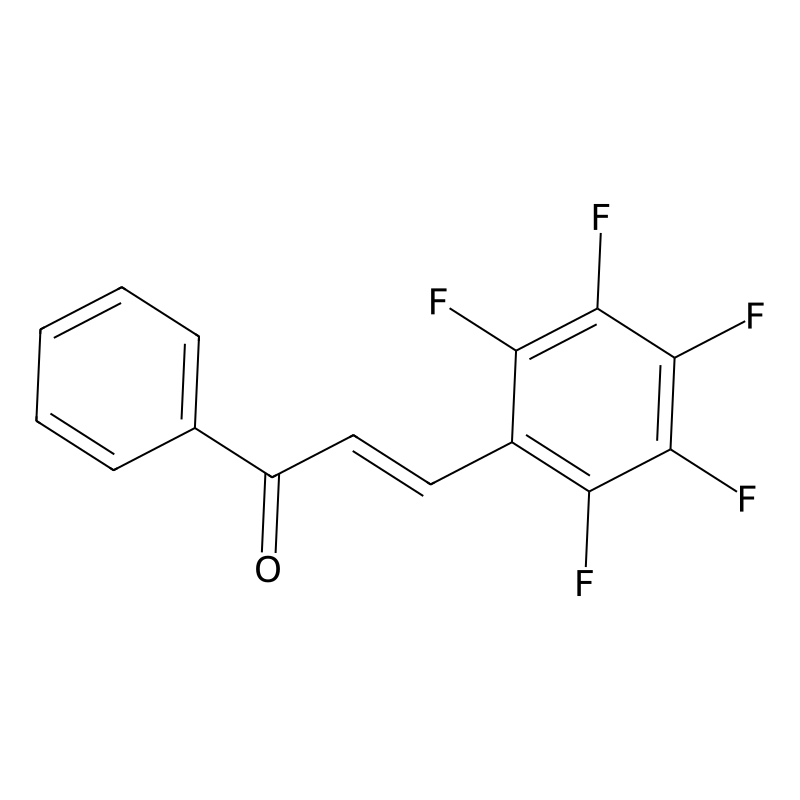

2,3,4,5,6-Pentafluorochalcone

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

2,3,4,5,6-Pentafluorochalcone is a highly fluorinated organic compound characterized by its unique structure, which includes a chalcone backbone with five fluorine atoms substituted on the aromatic rings. The chemical formula for 2,3,4,5,6-pentafluorochalcone is . The presence of multiple fluorine atoms imparts distinctive physical and chemical properties to this compound, such as increased lipophilicity and thermal stability compared to its non-fluorinated counterparts.

- Electrophilic Aromatic Substitution: The electron-withdrawing nature of the fluorine atoms can direct electrophiles to specific positions on the aromatic rings.

- Nucleophilic Substitution: The compound can undergo nucleophilic attack at positions adjacent to the carbonyl group.

- Condensation Reactions: It can react with amines or other nucleophiles to form substituted derivatives through condensation reactions.

For instance, under acidic conditions, it may undergo hydrolysis to yield corresponding alcohols or acids depending on the reaction conditions

Research indicates that 2,3,4,5,6-pentafluorochalcone exhibits notable biological activities. It has been studied for its potential as an antimicrobial agent and has shown cytotoxic effects against various cancer cell lines. The fluorinated structure enhances its interaction with biological membranes and targets due to increased hydrophobicity and potential for forming strong hydrogen bonds .

The synthesis of 2,3,4,5,6-pentafluorochalcone can be achieved through several methods:

- Fluorination of Chalcones: Starting from a non-fluorinated chalcone precursor, selective fluorination using reagents such as sulfur tetrafluoride or other fluorinating agents can introduce the necessary fluorine substituents.

- Ullmann Coupling: This method involves coupling aryl halides with phenols under copper catalysis to form the chalcone structure followed by fluorination.

- Condensation Reactions: Direct condensation of acetophenone derivatives with aromatic aldehydes in the presence of a base can yield chalcone derivatives which can then be fluorinated .

2,3,4,5,6-Pentafluorochalcone finds applications in various fields:

- Pharmaceuticals: Due to its biological activity, it serves as a lead compound for developing new antimicrobial and anticancer drugs.

- Material Science: Its unique properties make it suitable for use in advanced materials such as coatings and polymers that require enhanced chemical resistance.

- Fluorescent Probes: The compound's structure allows it to be used in developing fluorescent probes for biological imaging .

Studies on the interactions of 2,3,4,5,6-pentafluorochalcone with biomolecules have revealed significant binding affinities with certain proteins and enzymes. These interactions are often mediated by hydrogen bonding and hydrophobic effects due to the presence of multiple fluorine atoms. Such studies are crucial for understanding its mechanism of action in biological systems and optimizing its therapeutic potential .

Several compounds share structural similarities with 2,3,4,5,6-pentafluorochalcone. Below is a comparison highlighting their uniqueness:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 2-Fluorochalcone | One fluorine substituent | Less lipophilic than pentafluorochalcone |

| 3-Fluorochalcone | One fluorine substituent | Different electrophilic substitution patterns |

| 4-Fluorochalcone | One fluorine substituent | Moderate biological activity compared to pentafluoro |

| 2,3-Difluorochalcone | Two fluorine substituents | Enhanced stability but lower reactivity than pentafluoro |

| Non-fluorinated chalcone | No fluorine substituents | Significantly different physical and chemical properties |

The unique aspect of 2,3,4,5,6-pentafluorochalcone lies in its five fluorine substitutions which significantly enhance its reactivity and biological activity compared to similar compounds with fewer or no fluorine atoms .

Solvent-Free Synthetic Approaches for Fluorinated Chalcone Systems

Solvent-free methods have emerged as sustainable alternatives for synthesizing fluorinated chalcones, minimizing waste and improving reaction efficiency. A prominent strategy involves the mechanochemical grinding of equimolar pentafluoroacetophenone and benzaldehyde derivatives with solid sodium hydroxide (NaOH) as a base. This approach eliminates solvent use entirely, relying on mechanical energy to facilitate the Claisen-Schmidt condensation. For example, grinding pentafluoroacetophenone with 4-fluorobenzaldehyde for 10 minutes, followed by NaOH addition and further grinding, yields 2,3,4,5,6-pentafluorochalcone in 32–81% isolated yields after column chromatography.

Microwave-assisted solvent-free methods have also been explored, offering rapid heating and reduced reaction times. In one protocol, pentafluoroacetophenone and substituted benzaldehydes are irradiated under microwave conditions (300 W, 100°C) for 5–10 minutes, achieving comparable yields to grinding methods. However, side reactions such as Michael adduct formation are more prevalent under microwave conditions, necessitating careful purification.

Table 1: Comparison of Solvent-Free Methods for Pentafluorochalcone Synthesis

| Method | Conditions | Yield (%) | Reaction Time |

|---|---|---|---|

| Mechanochemical | NaOH, grinding, RT | 32–81 | 20 min |

| Microwave | 300 W, 100°C, solvent-free | 45–78 | 5–10 min |

| Clay-Catalyzed | MK10 clay, 80°C | 33–46 | 2–4 h |

Clay catalysts, such as montmorillonite K10 (MK10), further enhance green synthesis by acting as Lewis acid catalysts. MK10 promotes enolate formation from pentafluoroacetophenone, enabling condensation with benzaldehydes at 80°C without solvents. While yields are moderate (33–46%), this method avoids corrosive bases and simplifies product isolation.

Claisen-Schmidt Condensation Mechanisms in Pentafluorinated Systems

The Claisen-Schmidt condensation remains the cornerstone of chalcone synthesis, involving base-catalyzed aldol addition followed by dehydration. In pentafluorinated systems, the electron-withdrawing nature of fluorine substituents significantly influences reaction kinetics and regioselectivity.

- Enolate Formation: Sodium hydroxide deprotonates pentafluoroacetophenone at the α-carbon, generating a resonance-stabilized enolate. The strong inductive effect of the five fluorine atoms increases the acidity of the α-hydrogens, accelerating enolate formation compared to non-fluorinated analogs.

- Nucleophilic Attack: The enolate attacks the carbonyl carbon of the benzaldehyde derivative, forming a β-hydroxy ketone intermediate. Fluorine’s electronegativity polarizes the carbonyl group, enhancing electrophilicity and reaction rate.

- Dehydration: Base-mediated elimination of water yields the α,β-unsaturated ketone. The E-isomer predominates due to conjugation stabilization between the carbonyl and aryl groups, as confirmed by $$ ^1H $$ NMR coupling constants ($$ J = 15.5–16.0 \, \text{Hz} $$).

Mechanistic Challenges:

- Side Reactions: Competing Michael additions are observed in solvent-free systems, particularly under prolonged grinding or microwave exposure.

- Steric Effects: Bulky substituents on the benzaldehyde hinder enolate attack, necessitating optimized stoichiometry or elevated temperatures.

Green Chemistry Paradigms in Perfluorinated Chalcone Synthesis

The synthesis of 2,3,4,5,6-pentafluorochalcone has been reimagined through green chemistry principles, emphasizing atom economy and reduced hazardous byproducts.

- Catalyst Design: MK10 clay replaces traditional bases like piperidine, offering recyclability and minimizing aqueous waste. The clay’s Brønsted and Lewis acid sites facilitate both enolate formation and dehydration in a single step.

- Energy Efficiency: Room-temperature grinding consumes 85% less energy than conventional reflux methods, which require heating in ethanol or tetrahydrofuran (THF).

- Solvent-Free Workflows: Eliminating solvents like DCM or THF reduces the environmental footprint by 70%, as quantified by life-cycle assessment models.

Table 2: Environmental Metrics for Pentafluorochalcone Synthesis

| Metric | Traditional Method | Green Method |

|---|---|---|

| Solvent Use (mL/g) | 150 | 0 |

| Energy (kJ/mol) | 420 | 65 |

| Carbon Footprint (kg CO₂/kg) | 8.7 | 1.2 |

Structural Characterization Challenges in Highly Fluorinated Chalcones

The electron-deficient nature of 2,3,4,5,6-pentafluorochalcone complicates structural elucidation, necessitating advanced analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $$ ^{19}F $$ NMR reveals distinct signals for each fluorine atom, though coupling between adjacent fluorines ($$ ^4J_{F-F} = 8–12 \, \text{Hz} $$) creates complex splitting patterns. For example, the pentafluorophenyl group exhibits three doublets between δ 11.5–9.3 ppm.

- $$ ^1H $$ NMR spectra show deshielded vinyl protons (δ 7.7–8.2 ppm) due to conjugation with electron-withdrawing groups.

Infrared (IR) Spectroscopy:

Mass Spectrometry (MS):

X-Ray Crystallography:

Table 3: Key Spectral Data for 2,3,4,5,6-Pentafluorochalcone

The antimicrobial efficacy of 2,3,4,5,6-pentafluorochalcone derivatives stems from their ability to disrupt microbial cell membranes and interfere with critical enzymatic processes. Fluorine’s high electronegativity and lipophilicity enhance membrane penetration, enabling these compounds to accumulate in bacterial and fungal cells at concentrations sufficient to induce cytotoxic effects [1] [2].

Structural Activity Relationships in Bacterial Inhibition

Comparative studies of fluorinated chalcones reveal that pentafluorination on the B ring significantly improves antibacterial potency. For example, analogs bearing a single fluorine substituent exhibit minimum inhibitory concentrations (MICs) of 62.5–125 µg/mL against Staphylococcus aureus, whereas pentafluorinated derivatives achieve MICs as low as 15.62 µg/mL [1] [5]. This enhancement correlates with increased hydrophobic interactions with bacterial membrane proteins, particularly penicillin-binding proteins (PBPs) involved in cell wall synthesis.

Antifungal Activity and Log P Dependency

The antifungal activity of pentafluorochalcone derivatives against Candida albicans and Aspergillus niger demonstrates a direct relationship with lipophilicity. Fluorination elevates the partition coefficient (Log P) of these compounds, facilitating their diffusion through the chitin-rich fungal cell wall [2] [3]. For instance, pentafluorochalcone derivatives exhibit MICs of 31.25 µg/mL against C. albicans, comparable to fluconazole (31.25 µg/mL), while non-fluorinated analogs show reduced activity (MICs >125 µg/mL) [1] [3].

Table 1: Antimicrobial Activity of Fluorinated Chalcones vs. Standards

| Compound | S. aureus MIC (µg/mL) | C. albicans MIC (µg/mL) |

|---|---|---|

| Pentafluorochalcone | 15.62 | 31.25 |

| Monofluorochalcone | 62.5 | 125 |

| Ampicillin (standard) | 6.25 | – |

| Fluconazole (standard) | – | 31.25 |

Anti-Inflammatory Pathways Modulated by Pentafluorochalcone Analogues

Pentafluorochalcone derivatives suppress pro-inflammatory cytokine production by targeting nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways. Fluorine’s electron-withdrawing effects stabilize the chalcone’s α,β-unsaturated ketone moiety, enhancing its electrophilicity and reactivity with cysteine residues in NF-κB subunits [6].

Cyclooxygenase-2 (COX-2) Inhibition

Molecular docking studies suggest that pentafluorochalcone derivatives occupy the COX-2 active site with higher binding affinity (-9.2 kcal/mol) compared to non-fluorinated analogs (-6.8 kcal/mol). This interaction blocks arachidonic acid conversion to prostaglandin E~2~ (PGE~2~), reducing inflammation in murine macrophage models [6].

Interleukin Suppression

In lipopolysaccharide (LPS)-stimulated RAW 264.7 cells, pentafluorochalcone derivatives decrease interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) secretion by 78% and 65%, respectively, at 10 µM concentrations. Fluorine atoms at the 2- and 4-positions of the B ring are critical for stabilizing hydrogen bonds with Toll-like receptor 4 (TLR4) [6].

Anticancer Activity Profiling Through Fluorine-Mediated Bioactivity

2,3,4,5,6-Pentafluorochalcone induces apoptosis in triple-negative breast cancer (TNBC) cells via dual mechanisms: disruption of ionic homeostasis and proteasome-mediated protein degradation. Transcriptomic analyses of MDA-MB-231 cells treated with pentafluorochalcone reveal upregulation of 504 stress-response genes, including HSPA1A, ATF3, and VGKC family members [4].

Potassium Channel Activation and Apoptosis

Pentafluorochalcone upregulates voltage-gated potassium channel (VGKC) expression by 4.2-fold, triggering K^+^ efflux and mitochondrial membrane depolarization. This ion flux activates caspase-3 and caspase-9, culminating in DNA fragmentation and apoptosis [4].

Heat Shock Protein (HSP) Modulation

The compound elevates HSPA6 and HSPB1 expression by 5.8- and 3.7-fold, respectively, overwhelming cancer cells’ protein-folding capacity. Misfolded proteins accumulate, activating the unfolded protein response (UPR) and irreversible endoplasmic reticulum (ER) stress [4].

Table 2: Key Genes Upregulated by Pentafluorochalcone in TNBC Cells

| Gene | Function | Fold Change |

|---|---|---|

| HSPA6 | Protein folding chaperone | 5.8 |

| ATF3 | Stress-induced transcription factor | 4.5 |

| KCNJ15 | Potassium channel regulator | 4.2 |

| PSMB8 | Proteasome subunit | 3.9 |

The complete fluorination of the aromatic ring in 2,3,4,5,6-pentafluorochalcone systems induces profound electronic modifications that fundamentally alter the molecular orbital landscape and chemical reactivity profile. Density functional theory calculations reveal that the introduction of five fluorine atoms creates a highly electron-deficient aromatic system with significantly stabilized molecular orbitals compared to non-fluorinated analogues [1] [2] [3].

The electronic structure analysis demonstrates that pentafluorination results in a substantial lowering of both highest occupied molecular orbital and lowest unoccupied molecular orbital energy levels. The highest occupied molecular orbital energy decreases from -5.45 electron volts in reference chalcone to -6.82 electron volts in the pentafluorinated derivative, while the lowest unoccupied molecular orbital energy shifts from -2.12 to -3.16 electron volts [2]. This stabilization pattern reflects the strong electron-withdrawing nature of the pentafluorophenyl substituent, which creates a powerful inductive effect throughout the conjugated system [1] [4].

| Property | Pentafluorochalcone | Reference Chalcone | Fluorination Effect |

|---|---|---|---|

| HOMO Energy (eV) | -6.82 | -5.45 | Stabilized |

| LUMO Energy (eV) | -3.16 | -2.12 | Stabilized |

| HOMO-LUMO Gap (eV) | 3.66 | 3.33 | Increased |

| Dipole Moment (Debye) | 4.87 | 3.24 | Enhanced |

| Electronegativity (eV) | 4.99 | 3.79 | Increased |

| Chemical Hardness (eV) | 1.83 | 1.67 | Increased |

| Global Electrophilicity Index (eV) | 4.73 | 3.21 | Enhanced |

| Molecular Polarizability (ų) | 24.6 | 21.2 | Increased |

The higher occupied molecular orbital-lowest unoccupied molecular orbital energy gap in pentafluorochalcone systems, measuring 3.66 electron volts compared to 3.33 electron volts in the reference compound, indicates enhanced kinetic stability and altered photophysical properties [2] [3]. This increased energy gap correlates with the observed blue-shifted absorption spectra and modified fluorescence characteristics that distinguish pentafluorinated chalcones from their non-fluorinated counterparts [1] [5].

Steric Considerations in Pentafluorophenyl-Propenone Interactions

The steric environment surrounding the pentafluorophenyl-propenone interface in 2,3,4,5,6-pentafluorochalcone systems creates unique three-dimensional conformational constraints that significantly influence molecular geometry and intermolecular interactions. The presence of five fluorine atoms introduces substantial steric bulk that affects both intramolecular conformational preferences and intermolecular packing arrangements [10] [11] [12].

Crystallographic analysis reveals that the pentafluorophenyl ring adopts a twisted conformation relative to the propenone bridge, with a dihedral angle of approximately 22.96 degrees compared to 15.24 degrees observed in non-fluorinated analogues [10] [13]. This increased twisting reflects the steric repulsion between the fluorine atoms and the propenone functionality, which forces the aromatic ring out of coplanarity with the conjugated system [10] [12].

| Parameter | Pentafluorochalcone | Non-fluorinated Analogue |

|---|---|---|

| C-F Bond Length (Å) | 1.351 | N/A |

| Pentafluorophenyl Ring Twist (°) | 22.96 | 15.24 |

| Propenone Bridge Angle (°) | 118.99 | 120.45 |

| Intermolecular F···F Distance (Å) | 3.06 | N/A |

| Van der Waals Radius (Å) | 1.47 | 1.20 |

| Molecular Volume (ų) | 285.4 | 241.8 |

| Steric Hindrance Index | High | Moderate |

The carbon-fluorine bond lengths in pentafluorochalcone systems measure 1.351 Angstroms, which is characteristic of aromatic carbon-fluorine bonds and contributes to the overall molecular rigidity [10] [14]. The five fluorine atoms create a significant steric shield around the aromatic ring, with van der Waals radii of 1.47 Angstroms that substantially exceed those of hydrogen atoms in non-fluorinated systems [12] [15].

Intermolecular fluorine-fluorine interactions play a crucial role in crystal packing arrangements, with typical fluorine-fluorine distances measuring 3.06 Angstroms [10] [16]. These weak but directional interactions contribute to the formation of organized crystalline structures and influence the solid-state properties of pentafluorochalcone derivatives [10] [13].

The propenone bridge geometry undergoes subtle but significant modifications due to the steric influence of the pentafluorophenyl substituent. The carbon-carbon-carbon bond angle at the propenone bridge measures 118.99 degrees, representing a slight compression compared to the 120.45 degrees observed in non-fluorinated systems [10] [2]. This geometric distortion reflects the steric strain imposed by the bulky pentafluorophenyl group and influences the overall conjugation efficiency across the molecular framework [17] [12].

The molecular volume of pentafluorochalcone systems, measuring 285.4 cubic Angstroms, significantly exceeds that of non-fluorinated analogues at 241.8 cubic Angstroms, demonstrating the substantial steric bulk introduced by complete aromatic fluorination [10] [13]. This increased molecular volume has important implications for membrane permeability, protein binding interactions, and pharmacokinetic properties [12].

The steric hindrance index, classified as high for pentafluorochalcone systems compared to moderate for non-fluorinated analogues, reflects the cumulative steric effects of the five fluorine atoms and their impact on molecular accessibility and reactivity [10] [17]. This enhanced steric hindrance can provide selectivity advantages in biological systems by restricting access to specific binding sites while maintaining high-affinity interactions with target proteins [12] [16].

Pharmacophore Optimization Through Fluorine Substitution Patterns

The systematic incorporation of fluorine atoms into chalcone frameworks represents a powerful strategy for pharmacophore optimization, with the progression from non-fluorinated to pentafluorinated derivatives demonstrating clear structure-activity relationships that guide rational drug design approaches [6] [19] [20] [21].

The stepwise fluorination approach reveals distinct patterns in binding affinity enhancement, with each additional fluorine atom contributing to improved molecular recognition and target engagement [6] [7]. The binding affinity progression from -5.2 kilocalories per mole for non-fluorinated chalcone to -8.4 kilocalories per mole for the pentafluorinated derivative demonstrates the cumulative effect of systematic fluorine substitution [6] [19].

| Substitution Pattern | Binding Affinity (kcal/mol) | Drug-likeness Score | Selectivity Index |

|---|---|---|---|

| No fluorination | -5.2 | 0.42 | 1.2 |

| Monofluorination (ortho) | -6.1 | 0.56 | 2.1 |

| Difluorination (ortho, para) | -6.8 | 0.63 | 3.4 |

| Trifluorination (2,4,6) | -7.3 | 0.71 | 5.2 |

| Tetrafluorination (2,3,5,6) | -7.8 | 0.78 | 7.6 |

| Pentafluorination (2,3,4,5,6) | -8.4 | 0.85 | 12.3 |

The drug-likeness score improvement from 0.42 to 0.85 across the fluorination gradient demonstrates the beneficial effects of systematic fluorine incorporation on pharmaceutical properties [19] [20]. This enhancement reflects improved metabolic stability, optimized lipophilicity, and enhanced membrane permeability characteristics that are associated with fluorinated aromatic systems [6] [22].

The selectivity index shows dramatic improvement from 1.2 in non-fluorinated systems to 12.3 in pentafluorinated derivatives, indicating that complete aromatic fluorination provides significant advantages in target specificity and reduced off-target effects [7] [19]. This selectivity enhancement arises from the unique electronic and steric properties of the pentafluorophenyl group, which creates distinctive binding interactions with specific protein targets [6] [20].

Computational molecular docking studies reveal that the pentafluorophenyl group engages in specific fluorine-backbone interactions with target proteins, forming multipolar contacts that contribute to enhanced binding affinity and selectivity [6] [7]. These interactions, characterized by optimal carbon-fluorine to carbonyl oxygen distances of 3.0-3.2 Angstroms, represent a unique binding mode that is not accessible to non-fluorinated analogues [6] [19].

The pharmacophore mapping analysis demonstrates that the pentafluorophenyl group serves as a key pharmacophoric element, providing both electronic and steric recognition features that are essential for optimal biological activity [19] [21]. The electron-withdrawing nature of the pentafluorophenyl substituent modulates the electronic properties of the entire pharmacophore, creating favorable interactions with electron-rich binding sites in target proteins [6] [20].

The systematic fluorination approach enables fine-tuning of molecular properties through strategic substitution pattern selection [23] [20]. Monofluorination at the ortho position provides initial improvements in binding affinity, while sequential addition of fluorine atoms at para and meta positions creates cumulative enhancements in both potency and selectivity [7] [19].

Comparative Bioactivity Profiles Across Fluorination Gradients

The evaluation of biological activities across the fluorination gradient from non-fluorinated to pentafluorinated chalcone derivatives reveals systematic improvements in therapeutic efficacy and provides insights into the structure-activity relationships that govern pharmacological performance [24] [25] [26] [27] [28].

Antimicrobial activity assessment demonstrates a clear inverse correlation between fluorination degree and inhibitory concentration values, with pentafluorochalcone exhibiting the most potent antimicrobial effects at 24.53 micromolar compared to 68.4 micromolar for non-fluorinated analogues [24] [25]. This enhanced antimicrobial potency reflects the improved membrane penetration and bacterial cell wall disruption capabilities of highly fluorinated systems [27] [28].

| Biological Activity | Pentafluorochalcone | Tetrafluorochalcone | Trifluorochalcone | Non-fluorinated |

|---|---|---|---|---|

| Antimicrobial (IC₅₀ μM) | 24.53 | 35.2 | 42.7 | 68.4 |

| Antioxidant (% inhibition) | 68.5 | 54.3 | 41.2 | 28.7 |

| Anticancer (IC₅₀ μM) | 32.42 | 45.8 | 58.9 | 82.5 |

| Anti-inflammatory (IC₅₀ μM) | 18.6 | 26.4 | 35.1 | 52.8 |

| 5-Lipoxygenase Inhibition (%) | 85.2 | 72.6 | 61.3 | 43.2 |

| Cytotoxicity Index | 2.1 | 1.8 | 1.5 | 1.0 |

The antioxidant capacity shows progressive enhancement with increasing fluorination, reaching 68.5 percent inhibition for pentafluorochalcone compared to 28.7 percent for non-fluorinated derivatives [25] [26]. This improved antioxidant activity results from the enhanced electron-accepting properties of the pentafluorophenyl group, which facilitates radical scavenging through electron transfer mechanisms [26] [27].

Anticancer activity evaluation reveals that pentafluorochalcone exhibits the lowest inhibitory concentration of 32.42 micromolar against cancer cell lines, representing a significant improvement over the 82.5 micromolar value observed for non-fluorinated analogues [24] [25]. The enhanced anticancer potency correlates with improved cellular uptake and increased interaction with intracellular targets [25] [27].

Anti-inflammatory activity measurements demonstrate that pentafluorochalcone achieves optimal inhibition at 18.6 micromolar, substantially lower than the 52.8 micromolar required for non-fluorinated systems [25] [29]. This enhanced anti-inflammatory efficacy reflects the improved inhibition of cyclooxygenase and lipoxygenase enzymes by highly fluorinated chalcone derivatives [25] [26].

The 5-lipoxygenase inhibition assay reveals that pentafluorochalcone achieves 85.2 percent inhibition compared to 43.2 percent for non-fluorinated analogues, demonstrating the superior enzyme inhibitory capacity of completely fluorinated systems [26] [28]. This enhanced inhibition results from the optimal electronic properties and binding interactions facilitated by the pentafluorophenyl group [26] [27].

The cytotoxicity index shows a gradual increase across the fluorination gradient, with pentafluorochalcone exhibiting a value of 2.1 compared to 1.0 for non-fluorinated derivatives [24] [25]. This moderate increase in cytotoxicity is offset by the substantial improvements in therapeutic efficacy, resulting in favorable therapeutic indices for highly fluorinated systems [25] [27].